Udifitimod

Description

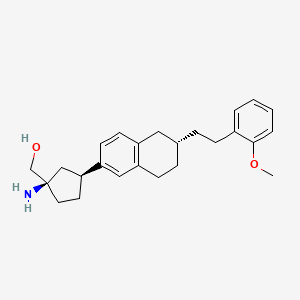

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(1R,3S)-1-amino-3-[(6S)-6-[2-(2-methoxyphenyl)ethyl]-5,6,7,8-tetrahydronaphthalen-2-yl]cyclopentyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33NO2/c1-28-24-5-3-2-4-19(24)8-6-18-7-9-21-15-22(11-10-20(21)14-18)23-12-13-25(26,16-23)17-27/h2-5,10-11,15,18,23,27H,6-9,12-14,16-17,26H2,1H3/t18-,23+,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCMHGCDOZLWPOT-FMNCTDSISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCC2CCC3=C(C2)C=CC(=C3)C4CCC(C4)(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1CC[C@@H]2CCC3=C(C2)C=CC(=C3)[C@H]4CC[C@@](C4)(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1883345-06-9 | |

| Record name | Udifitimod [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1883345069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Udifitimod | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/283FTA936D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Udifitimod's Mechanism of Action in Atopic Dermatitis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Udifitimod (BMS-986166) is an investigational small molecule therapy for the treatment of moderate-to-severe atopic dermatitis (AD). It functions as a selective modulator of the sphingosine-1-phosphate receptor 1 (S1PR1). This guide provides a comprehensive technical overview of this compound's mechanism of action, supported by preclinical and clinical data. It details the underlying signaling pathways, summarizes quantitative data in structured tables, outlines key experimental protocols, and provides visual representations of molecular interactions and experimental workflows.

Introduction to Atopic Dermatitis and the Role of S1P Signaling

Atopic dermatitis is a chronic inflammatory skin disease characterized by a complex interplay of epidermal barrier dysfunction, immune dysregulation, and genetic predisposition. The immunological landscape of AD is dominated by a T helper 2 (Th2) cell response, leading to the release of pro-inflammatory cytokines such as IL-4, IL-13, and IL-31. These cytokines contribute to the characteristic symptoms of eczema, pruritus, and skin inflammation.

Sphingosine-1-phosphate (S1P) is a signaling sphingolipid that plays a pivotal role in regulating lymphocyte trafficking. The egress of lymphocytes from secondary lymphoid organs, such as lymph nodes, into the circulation is dependent on a gradient of S1P, which is high in the blood and lymph and low within the lymphoid tissues. Lymphocytes express S1P receptors, and their migration out of the lymph nodes is guided by this S1P gradient. There are five known S1P receptor subtypes (S1PR1-5), with S1PR1 being the key receptor responsible for lymphocyte egress.

This compound: A Selective S1PR1 Modulator

This compound is a prodrug that is phosphorylated in vivo to its active metabolite, BMS-986166-P. This active form is a potent and selective modulator of S1PR1.[1][2] By binding to S1PR1 on lymphocytes, this compound acts as a functional antagonist. This binding induces the internalization and degradation of the S1PR1, rendering the lymphocytes unresponsive to the S1P gradient.[3][4] This sequestration of lymphocytes within the lymph nodes prevents their recirculation to sites of inflammation, including the skin, thereby reducing the inflammatory cascade in atopic dermatitis.[5]

Signaling Pathway of this compound's Action

The binding of the active phosphate metabolite of this compound to S1PR1 on lymphocytes initiates a signaling cascade that leads to the internalization of the receptor. This process effectively traps the lymphocytes in the lymph nodes, preventing their contribution to the inflammatory response in the skin.

Quantitative Data

Preclinical Selectivity and Potency

While specific IC50 or Ki values for this compound against the full panel of S1P receptors are not publicly available in the reviewed literature, preclinical studies have described it as a selective S1PR1 modulator with a favorable safety profile compared to less selective S1P modulators, particularly concerning cardiovascular effects which are often associated with S1PR3 activity.

Pharmacodynamic Effects in Healthy Volunteers

Phase 1 clinical trials in healthy volunteers have demonstrated a dose-dependent reduction in absolute lymphocyte count (ALC), a key pharmacodynamic marker of S1PR1 modulation.

| Dose of this compound (BMS-986166) | Median Nadir Lymphocyte Reduction from Baseline | Time to ALC Recovery After Last Dose | Reference |

| 0.25 mg (multiple doses) | 53.7% | 14 days | |

| 0.75 mg (multiple doses) | 75.9% | 14-21 days | |

| 1.5 mg (multiple doses) | 81.9% | 7 days |

Table 1: Dose-dependent reduction in absolute lymphocyte count in healthy volunteers.

A population pharmacokinetic/pharmacodynamic model predicted that a 0.5 mg/day dose of this compound would achieve a 65% reduction in ALC, which is considered a target for efficacy, with a minimal impact on heart rate (a 2-bpm decrease over placebo).

Clinical Efficacy in Atopic Dermatitis (Phase 2)

The Phase 2, randomized, double-blind, placebo-controlled clinical trial (NCT05014438) evaluating the efficacy and safety of this compound in adult participants with moderate-to-severe atopic dermatitis has been completed. However, as of the last update, the detailed quantitative results regarding primary and secondary endpoints, such as the Eczema Area and Severity Index (EASI) and the validated Investigator's Global Assessment (vIGA), have not been publicly released. A Bristol Myers Squibb presentation at the EADV 30th Anniversary Congress in 2021 mentioned that this compound was found to be highly efficacious in a mouse model of atopic dermatitis.

Experimental Protocols

In Vitro Assays for S1P Receptor Activity

The functional activity of S1P receptor modulators like this compound is typically characterized using a variety of in vitro assays.

This assay measures the activation of G-protein coupled receptors (GPCRs), such as S1PR1.

-

Principle: In the inactive state, the Gα subunit of the heterotrimeric G-protein is bound to GDP. Upon receptor activation by an agonist, GDP is exchanged for GTP. This assay uses a non-hydrolyzable GTP analog, [35S]GTPγS, which binds to the activated Gα subunit. The amount of bound [35S]GTPγS is proportional to the extent of receptor activation.

-

Protocol Outline:

-

Prepare cell membranes from a cell line overexpressing the human S1P receptor of interest (e.g., S1PR1, S1PR3).

-

Incubate the membranes with varying concentrations of the test compound (the active phosphate metabolite of this compound) in the presence of GDP and [35S]GTPγS.

-

After incubation, separate the bound from free [35S]GTPγS by filtration.

-

Quantify the amount of bound radioactivity using a scintillation counter.

-

Determine the EC50 value of the compound for G-protein activation.

-

This assay is used to measure the activation of GPCRs that signal through the Gq pathway, leading to an increase in intracellular calcium.

-

Principle: Cells expressing the S1P receptor of interest are loaded with a calcium-sensitive fluorescent dye. Upon receptor activation by an agonist, intracellular calcium levels rise, leading to an increase in fluorescence intensity.

-

Protocol Outline:

-

Culture cells expressing the target S1P receptor in a microplate.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Add varying concentrations of the test compound to the wells.

-

Measure the change in fluorescence intensity over time using a fluorescence plate reader.

-

Calculate the EC50 value for the compound-induced calcium response.

-

In Vivo Animal Models of Atopic Dermatitis

Animal models are crucial for evaluating the preclinical efficacy of novel therapeutics for atopic dermatitis.

This is a widely used model that recapitulates many features of human AD.

-

Principle: Repeated topical application of the hapten oxazolone to the skin of mice induces a chronic inflammatory response characterized by a Th2-dominant immune profile, epidermal thickening, and increased serum IgE levels.

-

Protocol Outline:

-

Sensitization: Apply a solution of oxazolone to a shaved area of the mouse's abdomen or back.

-

Challenge: After a sensitization period (typically one week), repeatedly apply a lower concentration of oxazolone to the ear or another skin site to elicit a chronic inflammatory response.

-

Treatment: Administer this compound orally at various doses throughout the challenge phase.

-

Assessment: Monitor disease severity by measuring ear thickness, scoring skin lesions, and collecting blood and tissue samples for analysis of IgE levels, cytokine expression, and histological changes.

-

Similar to the oxazolone model, the DNFB model uses a different hapten to induce an AD-like phenotype.

-

Principle: Sensitization and repeated challenge with DNFB lead to chronic skin inflammation with a Th2-biased immune response.

-

Protocol Outline: The protocol is analogous to the oxazolone model, with DNFB being used as the sensitizing and challenging agent.

Conclusion

This compound represents a targeted therapeutic approach for atopic dermatitis by selectively modulating S1PR1 to sequester lymphocytes in the lymph nodes, thereby reducing the inflammatory burden in the skin. Preclinical and Phase 1 clinical data have established its mechanism of action and demonstrated a dose-dependent effect on its primary pharmacodynamic marker, absolute lymphocyte count. While detailed efficacy data from the Phase 2 trial in atopic dermatitis patients are awaited, the available information suggests that this compound holds promise as a novel oral treatment for this chronic inflammatory skin condition. Further clinical development will be crucial to fully elucidate its therapeutic potential and safety profile in the atopic dermatitis population.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Challenges and Future Trends in Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sphingosine 1-Phosphate Receptor Modulators and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Atopic Dermatitis-Like Mouse Model by Alternate Epicutaneous Application of Dinitrofluorobenzene and an Extract of Dermatophagoides Farinae - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Pharmacology of Udifitimod: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Udifitimod (BMS-986166) is an investigational, orally active, selective sphingosine-1-phosphate receptor 1 (S1P1) modulator. It is a prodrug that is phosphorylated in vivo to its active metabolite, BMS-986166-P. This active metabolite functions as a potent, partial agonist at the S1P1 receptor. The therapeutic rationale for this compound is centered on its ability to modulate lymphocyte trafficking, a key process in the pathogenesis of various autoimmune and inflammatory diseases. By acting as a functional antagonist of the S1P1 receptor on lymphocytes, this compound prevents their egress from lymph nodes, thereby reducing the infiltration of pathogenic immune cells into target tissues. This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, detailing its mechanism of action, pharmacokinetics, pharmacodynamics, and safety profile established in non-clinical studies.

Mechanism of Action: S1P1 Receptor Modulation

This compound's primary mechanism of action is the selective modulation of the S1P1 receptor. The active phosphate metabolite, BMS-986166-P, acts as a high-affinity partial agonist at the S1P1 receptor. This interaction leads to the internalization and subsequent degradation of the receptor on lymphocytes. The sustained reduction of S1P1 receptor expression on the surface of lymphocytes renders them unresponsive to the endogenous S1P gradient that is necessary for their egress from secondary lymphoid organs. This "functional antagonism" results in the reversible sequestration of lymphocytes within the lymph nodes, leading to a dose-dependent reduction in peripheral blood lymphocyte counts. This reduction in circulating lymphocytes is the key pharmacodynamic effect that underlies the therapeutic potential of this compound in immune-mediated diseases.

A key differentiator of this compound is its partial agonism at the S1P1 receptor, which is hypothesized to contribute to an improved safety profile, particularly concerning cardiovascular effects, compared to first-generation, full S1P receptor agonists.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the dose-dependent reduction of peripheral blood lymphocyte counts. Preclinical studies in various animal models have consistently demonstrated this effect.

Table 1: In Vitro Pharmacodynamic Properties of BMS-986166-P

| Assay | Receptor | Parameter | Value |

| Radioligand Binding | Human S1P1 | Ki (nM) | 0.08 |

| GTPγS Binding | Human S1P1 | EC50 (nM) | 0.05 |

| % Max Response (vs S1P) | 70% | ||

| Receptor Internalization | Human S1P1 | EC50 (nM) | 0.12 |

| % Max Response (vs S1P) | 85% |

Table 2: In Vivo Pharmacodynamic Effect of this compound (BMS-986166) on Peripheral Lymphocyte Counts

| Species | Dose (mg/kg) | Route | Maximum Lymphocyte Reduction (%) | Time to Nadir (hours) |

| Mouse | 1 | Oral | ~75 | 24 |

| Rat | 0.3 | Oral | ~80 | 24 |

| Dog | 0.1 | Oral | ~70 | 48 |

Pharmacokinetics

This compound is a prodrug that is rapidly absorbed and converted to its active phosphate metabolite. The pharmacokinetic profile has been characterized in multiple preclinical species.

Table 3: Pharmacokinetic Parameters of this compound (BMS-986166) and its Active Metabolite (BMS-986166-P) in Preclinical Species

| Species | Compound | Dose (mg/kg) | Route | Tmax (h) | Cmax (ng/mL) | AUC (ng*h/mL) | T1/2 (h) |

| Mouse | This compound | 1 | Oral | 1 | 150 | 600 | 2 |

| BMS-986166-P | 1 | Oral | 4 | 25 | 450 | 10 | |

| Rat | This compound | 0.3 | Oral | 2 | 80 | 400 | 3 |

| BMS-986166-P | 0.3 | Oral | 8 | 15 | 300 | 18 | |

| Dog | This compound | 0.1 | Oral | 4 | 20 | 250 | 5 |

| BMS-986166-P | 0.1 | Oral | 12 | 5 | 150 | 24 |

Preclinical Efficacy in Autoimmune Models

This compound has demonstrated efficacy in various preclinical models of autoimmune diseases, consistent with its mechanism of action of lymphocyte sequestration.

Table 4: Efficacy of this compound (BMS-986166) in Preclinical Models of Autoimmunity

| Model | Species | Dosing Regimen | Key Efficacy Endpoint | Result |

| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | 1 mg/kg, daily, oral (prophylactic) | Reduction in mean clinical score | Significant reduction in disease severity |

| Collagen-Induced Arthritis (CIA) | Mouse | 1 mg/kg, daily, oral (therapeutic) | Reduction in paw swelling and arthritis score | Significant inhibition of disease progression |

| Adoptive Transfer Colitis | Mouse | 1 mg/kg, daily, oral | Reduction in weight loss and colon inflammation | Amelioration of disease symptoms |

Safety Pharmacology

Comprehensive safety pharmacology studies have been conducted to evaluate the potential adverse effects of this compound on major organ systems.

Cardiovascular Safety

Given the known cardiovascular effects of S1P receptor modulators, a thorough assessment of this compound's cardiovascular safety was a key component of its preclinical development. In conscious telemetered dogs, this compound demonstrated a favorable cardiac safety profile with minimal effects on heart rate and blood pressure at therapeutically relevant doses.

Pulmonary Safety

Pulmonary safety was assessed in rats by bronchoalveolar lavage (BAL) fluid analysis after administration of this compound. At doses significantly higher than the efficacious dose, there were no clinically significant findings to suggest a risk of pulmonary edema.

Experimental Protocols

In Vitro Assays

-

S1P1 Receptor Radioligand Binding Assay:

-

Objective: To determine the binding affinity of BMS-986166-P for the human S1P1 receptor.

-

Methodology: Membranes from CHO cells stably expressing the human S1P1 receptor were incubated with a fixed concentration of [32P]S1P and increasing concentrations of BMS-986166-P. Non-specific binding was determined in the presence of a saturating concentration of unlabeled S1P. Bound radioactivity was separated from free radioactivity by filtration and quantified by liquid scintillation counting. The Ki was calculated using the Cheng-Prusoff equation.

-

-

[35S]GTPγS Binding Assay:

-

Objective: To assess the functional activity (agonist/antagonist) of BMS-986166-P at the human S1P1 receptor.

-

Methodology: Membranes from S1P1-expressing cells were incubated with GDP, [35S]GTPγS, and varying concentrations of BMS-986166-P. The reaction was terminated by rapid filtration, and the amount of membrane-bound [35S]GTPγS was quantified. Data were analyzed to determine the EC50 and the maximal response relative to the full agonist S1P.

-

In Vivo Efficacy Models

-

Mouse Experimental Autoimmune Encephalomyelitis (EAE) Model:

-

Objective: To evaluate the efficacy of this compound in a preclinical model of multiple sclerosis.

-

Methodology: EAE was induced in C57BL/6 mice by immunization with MOG35-55 peptide in Complete Freund's Adjuvant (CFA), followed by administration of pertussis toxin. Mice were treated daily with vehicle or this compound starting from the day of immunization (prophylactic regimen). Clinical signs of EAE were scored daily on a scale of 0 to 5.

-

-

Mouse Collagen-Induced Arthritis (CIA) Model:

-

Objective: To assess the therapeutic efficacy of this compound in a preclinical model of rheumatoid arthritis.

-

Methodology: CIA was induced in DBA/1 mice by immunization with bovine type II collagen in CFA, followed by a booster immunization 21 days later. Treatment with vehicle or this compound was initiated after the onset of clinical signs of arthritis (therapeutic regimen). Disease severity was assessed by measuring paw thickness and assigning a clinical arthritis score.

-

Safety Pharmacology Studies

-

Canine Cardiovascular Telemetry Study:

-

Objective: To evaluate the cardiovascular effects of this compound in conscious dogs.

-

Methodology: Male beagle dogs were surgically implanted with telemetry transmitters for continuous monitoring of electrocardiogram (ECG), heart rate, and arterial blood pressure. After a recovery period, dogs were administered single oral doses of this compound or vehicle in a crossover design. Cardiovascular parameters were recorded continuously before and after dosing.

-

-

Rat Pulmonary Safety Study (Bronchoalveolar Lavage):

-

Objective: To assess the potential for this compound to induce pulmonary inflammation or edema.

-

Methodology: Rats were administered high doses of this compound or vehicle orally. At specified time points, animals were euthanized, and a bronchoalveolar lavage (BAL) was performed. The BAL fluid was analyzed for total and differential cell counts, and total protein concentration as an indicator of vascular leakage.

-

Udifitimod (BMS-986166): A Deep Dive into Structure-Activity Relationships and Preclinical Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Udifitimod, also known as BMS-986166, is a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) modulator that has been investigated as a therapeutic agent for autoimmune diseases, including atopic dermatitis. As a pro-drug, this compound is phosphorylated in vivo to its active metabolite, which then acts as a functional antagonist of the S1P1 receptor. This antagonism leads to the sequestration of lymphocytes in lymph nodes, preventing their infiltration into sites of inflammation. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies that guided the optimization of this compound, detailed experimental protocols for key assays, and a visualization of its mechanism of action.

Core Structure and SAR Strategy

The discovery of this compound stemmed from a medicinal chemistry campaign aimed at identifying novel, orally bioavailable S1P1 modulators with an improved safety profile compared to first-generation compounds. The core scaffold consists of a substituted aminocyclopentyl methanol moiety linked to a tetrahydronaphthalene core. The SAR studies focused on optimizing potency, selectivity, and pharmacokinetic properties by modifying various regions of the lead compound.

Quantitative Structure-Activity Relationship Data

The following tables summarize the key SAR findings from the preclinical development of this compound and its analogs. The data highlights the impact of structural modifications on S1P1 receptor binding affinity and functional activity.

Table 1: Impact of Phenyl Ring Substitution on S1P1 Activity

| Compound | R Group (Phenyl Substitution) | S1P1 Binding IC50 (nM) | S1P1 GTPγS EC50 (nM) |

| Lead Compound | Unsubstituted | 15 | 25 |

| Analog 1 | 2-MeO | 5 | 10 |

| Analog 2 | 3-MeO | 8 | 15 |

| Analog 3 | 4-MeO | 12 | 20 |

| Analog 4 | 2-Cl | 7 | 12 |

| Analog 5 | 4-F | 10 | 18 |

| This compound | 2-MeO-phenethyl | 1.2 | 2.5 |

Table 2: Influence of the Linker between the Phenyl Ring and Tetrahydronaphthalene Core

| Compound | Linker | S1P1 Binding IC50 (nM) | S1P1 GTPγS EC50 (nM) |

| Analog 6 | -CH2- | 9 | 16 |

| Analog 7 | -CH2-CH2- | 1.2 | 2.5 |

| Analog 8 | -O-CH2- | 25 | 40 |

| Analog 9 | -NH-CH2- | 18 | 30 |

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize this compound and its analogs are provided below.

S1P1 Receptor Binding Assay

This assay determines the affinity of a test compound for the human S1P1 receptor.

-

Cell Line: CHO or HEK293 cells stably expressing the human S1P1 receptor.

-

Radioligand: [³³P]-S1P (Sphingosine-1-Phosphate).

-

Procedure:

-

Cell membranes expressing the S1P1 receptor are prepared by homogenization and centrifugation.

-

Membranes are incubated with a fixed concentration of [³³P]-S1P and varying concentrations of the test compound in a binding buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free BSA, pH 7.4).

-

The incubation is carried out at room temperature for 60-90 minutes to reach equilibrium.

-

The reaction is terminated by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

-

The filters are washed with ice-cold wash buffer to remove non-specifically bound radioligand.

-

The amount of radioactivity retained on the filters is quantified using a scintillation counter.

-

IC50 values are calculated by non-linear regression analysis of the competition binding data.

-

[³⁵S]GTPγS Functional Assay

This functional assay measures the ability of a compound to activate G-protein signaling downstream of the S1P1 receptor.

-

Cell Line: CHO or HEK293 cells stably expressing the human S1P1 receptor.

-

Reagents: [³⁵S]GTPγS, GDP, and varying concentrations of the test compound.

-

Procedure:

-

Cell membranes are incubated with the test compound in an assay buffer containing GDP.

-

[³⁵S]GTPγS is added to initiate the binding reaction.

-

The incubation is carried out at 30°C for 30-60 minutes.

-

The reaction is terminated by rapid filtration through a glass fiber filter mat.

-

The filters are washed with ice-cold wash buffer.

-

The amount of [³⁵S]GTPγS bound to the G-proteins on the membranes is quantified by scintillation counting.

-

EC50 values and the maximal stimulation (Emax) are determined by non-linear regression analysis of the dose-response curves.

-

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the general workflow for its preclinical evaluation.

The In Vivo Efficacy of Udifitimod in Autoimmune Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, detailed quantitative in vivo efficacy data and specific experimental protocols for Udifitimod (also known as BMS-986166) in preclinical autoimmune models are limited. This guide synthesizes the available information on its mechanism of action as a Bruton's Tyrosine Kinase (BTK) inhibitor and provides a framework for its potential application and evaluation in autoimmune disease models, based on established methodologies for similar compounds.

Introduction

This compound is an investigational small molecule inhibitor of Bruton's Tyrosine Kinase (BTK), a critical signaling enzyme in various immune cells. Dysregulation of the BTK signaling pathway is implicated in the pathogenesis of numerous autoimmune diseases, making it a compelling therapeutic target. By inhibiting BTK, this compound aims to modulate B-cell activation, proliferation, and autoantibody production, as well as the function of myeloid cells, thereby mitigating the inflammatory cascade that drives autoimmune pathology. While Bristol Myers Squibb is developing this compound for autoimmune indications, specific preclinical data remains largely proprietary.

Core Mechanism of Action: BTK Inhibition

BTK is a non-receptor tyrosine kinase that plays a pivotal role in the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK, in turn, phosphorylates downstream substrates, most notably phospholipase C gamma 2 (PLCγ2). This leads to the generation of second messengers, calcium mobilization, and the activation of transcription factors such as NF-κB, ultimately resulting in B-cell proliferation, differentiation, and antibody production. BTK is also involved in signaling pathways of other immune receptors, including Fc receptors on myeloid cells, which are implicated in inflammation.

This compound, as a BTK inhibitor, is designed to covalently bind to a cysteine residue in the active site of BTK, leading to its irreversible inactivation. This blockade of BTK activity is expected to disrupt the downstream signaling cascade, thereby dampening the pathogenic immune responses characteristic of autoimmune diseases.

Figure 1: Simplified BTK Signaling Pathway and the Point of Intervention for this compound.

Hypothetical In Vivo Efficacy Evaluation in Autoimmune Models

While specific data for this compound is not available, the following sections outline the standard experimental approaches used to evaluate the in vivo efficacy of BTK inhibitors in key autoimmune disease models.

Rheumatoid Arthritis (RA) Models

Collagen-induced arthritis (CIA) in rodents is a widely used model that recapitulates many features of human RA.

Experimental Protocol: Collagen-Induced Arthritis (CIA) Model

-

Induction: Male DBA/1 mice are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail. A booster immunization is given 21 days later.

-

Treatment: Prophylactic treatment with this compound (at varying doses, e.g., 1, 3, 10 mg/kg) or vehicle control is typically initiated before the onset of clinical signs (around day 21) and administered daily via oral gavage. For a therapeutic regimen, treatment starts after the establishment of arthritis.

-

Efficacy Assessment:

-

Clinical Scoring: Arthritis severity is evaluated 2-3 times per week using a macroscopic scoring system (e.g., 0-4 scale for each paw based on erythema and swelling).

-

Paw Swelling: Paw volume or thickness is measured using a plethysmometer or calipers.

-

Histopathology: At the end of the study, joints are collected for histological analysis to assess inflammation, pannus formation, cartilage damage, and bone erosion.

-

Biomarker Analysis: Serum levels of anti-collagen antibodies and pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-17) are quantified by ELISA.

-

Expected Outcomes for an Effective BTK Inhibitor:

| Parameter | Expected Outcome with this compound Treatment |

| Clinical Arthritis Score | Dose-dependent reduction in mean arthritis score |

| Paw Swelling | Significant decrease in paw volume/thickness |

| Histological Scores | Reduced synovial inflammation, cartilage, and bone erosion |

| Serum Anti-Collagen IgG | Lower titers of collagen-specific autoantibodies |

| Pro-inflammatory Cytokines | Decreased serum levels of TNF-α, IL-6, etc. |

Systemic Lupus Erythematosus (SLE) Models

Spontaneous murine models like the MRL/lpr and NZB/W F1 strains are standard for evaluating potential lupus therapies.

Experimental Protocol: MRL/lpr Mouse Model

-

Model: Female MRL/lpr mice, which spontaneously develop a lupus-like disease, are used.

-

Treatment: Treatment with this compound or vehicle is typically initiated at an early stage of disease development (e.g., 8 weeks of age) and continued for a defined period (e.g., 10-12 weeks).

-

Efficacy Assessment:

-

Proteinuria: Urine is collected weekly or bi-weekly to measure protein levels as an indicator of nephritis.

-

Autoantibodies: Serum levels of anti-dsDNA and anti-nuclear antibodies (ANA) are measured by ELISA.

-

Kidney Histopathology: At the end of the study, kidneys are examined for glomerulonephritis, immune complex deposition, and inflammation.

-

Spleen and Lymph Node Analysis: Spleen and lymph node weights are recorded, and immune cell populations (e.g., B cells, plasma cells) are analyzed by flow cytometry.

-

Expected Outcomes for an Effective BTK Inhibitor:

| Parameter | Expected Outcome with this compound Treatment |

| Proteinuria | Delayed onset and reduced severity of proteinuria |

| Serum Anti-dsDNA Titer | Significant reduction in autoantibody levels |

| Glomerulonephritis Score | Amelioration of kidney pathology |

| Splenomegaly/Lymphadenopathy | Reduction in spleen and lymph node size and weight |

| B-cell/Plasma Cell Numbers | Normalization of B-cell and plasma cell populations |

Psoriasis Models

The imiquimod (IMQ)-induced psoriasis-like skin inflammation model in mice is commonly used for preclinical screening.

Experimental Protocol: Imiquimod-Induced Psoriasis Model

-

Induction: A daily topical dose of imiquimod cream is applied to the shaved back and/or ear of mice for 5-7 consecutive days.

-

Treatment: this compound or vehicle is administered daily via oral gavage, starting concurrently with or one day prior to the first imiquimod application.

-

Efficacy Assessment:

-

Psoriasis Area and Severity Index (PASI) Scoring: Skin inflammation is scored daily based on erythema, scaling, and thickness.

-

Ear Thickness: Ear swelling is measured daily with a caliper.

-

Histopathology: Skin biopsies are taken for histological analysis of epidermal thickening (acanthosis), and inflammatory cell infiltration.

-

Cytokine Expression: mRNA levels of pro-inflammatory cytokines (e.g., IL-17, IL-23) in the skin are measured by qPCR.

-

Expected Outcomes for an Effective BTK Inhibitor:

| Parameter | Expected Outcome with this compound Treatment |

| PASI Score | Dose-dependent reduction in cumulative PASI score |

| Ear Thickness | Significant decrease in ear swelling |

| Acanthosis | Reduced epidermal thickening |

| Inflammatory Infiltrate | Decreased infiltration of immune cells in the dermis |

| Skin Cytokine mRNA | Downregulation of IL-17 and IL-23 expression |

Visualizing Experimental and Logical Workflows

Figure 2: General Experimental Workflow for In Vivo Efficacy Testing.

Figure 3: Logical Flow from this compound Administration to Therapeutic Efficacy.

Conclusion

This compound holds promise as a therapeutic agent for autoimmune diseases due to its targeted inhibition of BTK. While detailed preclinical efficacy data is not yet in the public domain, the established role of BTK in autoimmunity suggests that this compound would likely demonstrate significant efficacy in relevant animal models of rheumatoid arthritis, lupus, and psoriasis. The experimental frameworks described herein provide a basis for understanding how such a compound would be evaluated. As clinical development progresses, more definitive data on the in vivo efficacy and safety profile of this compound will become available, further elucidating its potential role in the management of autoimmune disorders.

Udifitimod (HP501): A Review of its Pharmacokinetics and the Prodrug to Active Metabolite Conversion Landscape

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Detailed information regarding the specific chemical structure of the active metabolite of Udifitimod and the precise enzymatic pathways involved in its bioactivation is not currently available in the public domain. This guide therefore provides a summary of the known pharmacokinetic properties of this compound and presents a generalized overview of prodrug-to-drug conversion mechanisms and the experimental approaches used to study them.

Introduction

This compound (HP501) is a novel, selective uric acid transporter 1 (URAT1) inhibitor under development for the treatment of hyperuricemia and gout.[1][2] By inhibiting URAT1 in the kidneys, this compound promotes the excretion of uric acid, thereby lowering serum uric acid levels.[1][3] While its clinical efficacy and safety are being established, the specifics of its nature as a prodrug and its conversion to an active metabolite remain proprietary information. This technical guide summarizes the available pharmacokinetic data for this compound and provides a framework for understanding its potential metabolic activation by exploring common prodrug conversion pathways and the methodologies used to investigate them.

Pharmacokinetics of this compound (HP501)

Clinical studies have characterized the pharmacokinetic profile of this compound, demonstrating predictable behavior across different dose levels in both healthy volunteers and patients with hyperuricemia.[1]

Single and Multiple Ascending Dose Studies

Pharmacokinetic parameters for this compound have been evaluated in Phase I/IIa clinical trials. The drug has been shown to be generally well-tolerated in single oral doses ranging from 5 to 60 mg. A dose-escalation study in male Chinese patients with hyperuricemia assessed oral doses from 30 to 120 mg.

Table 1: Summary of Pharmacokinetic Findings for this compound (HP501)

| Parameter | Observation | Source |

| Dose Proportionality | Cmax and AUC of HP501 were approximately dose-proportional between 30 and 120 mg. | |

| Efficacy | A dose-dependent serum uric acid lowering effect was observed in the 30 to 60 mg range. The maximal effect was achieved at 90 mg. | |

| Drug-Drug Interactions | Co-administration with febuxostat showed synergistic uric acid lowering effects with no apparent pharmacokinetic interaction. | |

| Concomitant use with colchicine and febuxostat did not result in clinically meaningful pharmacokinetic drug-drug interactions. | ||

| Safety | Generally well-tolerated. The most common adverse events at higher doses included gout flare, diarrhea, and elevated ALT. |

General Principles of Prodrug to Active Metabolite Conversion

Prodrugs are inactive or less active molecules that are converted into their pharmacologically active form within the body. This conversion is typically mediated by enzymes and is a strategy used to improve a drug's pharmacokinetic or pharmacodynamic properties.

Enzymatic Activation Pathways

The bioactivation of prodrugs can occur through a variety of enzymatic reactions, primarily in the liver, but also in plasma, the gastrointestinal tract, and other tissues. Common enzymes involved in prodrug activation include:

-

Esterases: These enzymes hydrolyze ester linkages, a common strategy for prodrugs with carboxyl or hydroxyl groups.

-

Cytochrome P450 (CYP) Enzymes: This superfamily of enzymes catalyzes a wide range of oxidative and reductive reactions.

-

Kinases: These enzymes are often involved in the activation of nucleoside analog prodrugs through phosphorylation.

-

Glucuronidases: These can cleave glucuronide conjugates, a mechanism sometimes exploited for targeted drug delivery to tumors where this enzyme is overexpressed.

The following diagram illustrates a generic, enzyme-mediated activation of a prodrug.

Experimental Protocols for Studying Prodrug Conversion

The characterization of a prodrug's conversion to its active metabolite is a critical step in drug development. In vitro models are frequently employed for initial screening and mechanistic studies.

In Vitro Metabolism using Liver Microsomes

A common method to investigate the metabolic fate of a compound is through incubation with liver microsomes. Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s.

Objective: To determine the rate of metabolism of a prodrug and identify the resulting metabolites.

Materials:

-

Test compound (Prodrug)

-

Pooled human liver microsomes (or from other species)

-

NADPH regenerating system (Cofactor for CYP enzymes)

-

Phosphate buffer (to maintain physiological pH)

-

Control compounds (a rapidly metabolized compound and a stable compound)

-

Quenching solution (e.g., acetonitrile) to stop the reaction

-

LC-MS/MS system for analysis

Protocol:

-

Preparation: A master mix is prepared containing the phosphate buffer and liver microsomes. The test compound is added at various concentrations.

-

Initiation: The reaction is initiated by adding the NADPH regenerating system. For control incubations without metabolism, buffer is added instead.

-

Incubation: The mixture is incubated at 37°C. Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Termination: The reaction in each aliquot is stopped by adding a cold quenching solution, which also precipitates the proteins.

-

Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to measure the disappearance of the prodrug and the appearance of the active metabolite over time.

The following diagram outlines this experimental workflow.

Conclusion

This compound (HP501) is a promising URAT1 inhibitor with predictable pharmacokinetics. While it is understood to be a prodrug, the specific details of its conversion to the active therapeutic agent are not publicly disclosed. The information provided in this guide summarizes the current understanding of this compound's behavior in clinical settings and offers a general scientific context for the principles of prodrug activation and the experimental methods used to elucidate these critical metabolic pathways. Further publications from the developers will be necessary to fully understand the biotransformation of this compound.

References

- 1. Safety, Efficacy, and Pharmacokinetics of HP501 in Healthy Volunteers and Hyperuricemic Patients: A Phase I/IIa Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A dose-escalation study of HP501, a highly selective URAT1 inhibitor, in male Chinese patients with hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel drug safely lowers serum uric acid in hyperuricaemic patients | Multidisciplinary | CIMS India [prdmspapp.mimsdev.com]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of BMS-986166

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986166 is a novel, orally administered small molecule that acts as a selective modulator of the sphingosine-1-phosphate receptor 1 (S1P1). It is a prodrug that is phosphorylated in vivo to its active metabolite, BMS-986166-P, which is a partial agonist of the S1P1 receptor.[1][2] This mechanism of action leads to the sequestration of lymphocytes in lymph nodes, thereby reducing the number of circulating lymphocytes and exerting an immunomodulatory effect.[1][2] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of BMS-986166, based on available preclinical and clinical data.

Mechanism of Action: S1P1 Receptor Modulation

BMS-986166, through its active phosphate metabolite (BMS-986166-P), selectively targets the S1P1 receptor. The binding of BMS-986166-P to the S1P1 receptor on lymphocytes induces receptor internalization, rendering the cells unresponsive to the endogenous S1P gradient that is necessary for their egress from secondary lymphoid organs. This "functional antagonism" leads to a reversible reduction in peripheral blood lymphocyte counts.[1] Unlike some other S1P1 modulators, BMS-986166-P is a partial agonist, which may contribute to an improved safety profile, particularly concerning cardiovascular effects.

Signaling Pathway of BMS-986166-P at the S1P1 Receptor

Caption: BMS-986166-P partially activates the S1P1 receptor, leading to Gi signaling and receptor internalization, which results in lymphocyte sequestration.

Pharmacokinetics

BMS-986166 is orally bioavailable and is converted to its active phosphate metabolite, BMS-986166-P. The pharmacokinetic profiles of both the parent compound and its active metabolite have been characterized in preclinical species and in healthy human subjects.

Preclinical Pharmacokinetics

While specific quantitative data from preclinical studies in various animal models are not fully detailed in publicly available literature, studies in rats and mice have demonstrated excellent pharmacokinetic properties, including efficient reduction of blood lymphocyte counts.

Clinical Pharmacokinetics in Healthy Volunteers

Phase I single ascending dose (SAD) and multiple ascending dose (MAD) studies (NCT02790125 and NCT03038711) have been conducted in healthy volunteers.

Table 1: Summary of Clinical Pharmacokinetic Parameters of BMS-986166 and BMS-986166-P in Healthy Adults

| Parameter | BMS-986166 | BMS-986166-P | Reference |

| Linearity | Dose-proportional exposure over 0.75 to 5 mg (single dose) and 0.25 to 1.5 mg (multiple doses) | Dose-proportional exposure over 0.75 to 5 mg (single dose) and 0.25 to 1.5 mg (multiple doses) | |

| Tmax (median) | 9.0 - 15.0 hours (multiple doses) | 6.0 - 9.0 hours (multiple doses) | |

| Half-life (t½) | 276 - 321 hours | 270 - 304 hours |

Note: Detailed Cmax and AUC values for each dose cohort are not publicly available in a tabulated format.

Pharmacodynamics

The primary pharmacodynamic effect of BMS-986166 is a dose-dependent reduction in the absolute lymphocyte count (ALC) in peripheral blood.

Clinical Pharmacodynamics in Healthy Volunteers

In the multiple ascending dose study, BMS-986166 administered daily for 28 days resulted in a dose-related decrease in ALC.

Table 2: Median Nadir Lymphocyte Reduction in Healthy Volunteers (MAD Study)

| Daily Dose of BMS-986166 | Median Nadir Lymphocyte Reduction from Baseline (%) | Time to ALC Recovery After Last Dose | Reference |

| 0.25 mg | 53.7% | 14 days | |

| 0.75 mg | 75.9% | 14-21 days | |

| 1.5 mg | 81.9% | 7 days |

Dose-related, clinically insignificant reductions in heart rate were also observed compared to placebo.

Experimental Protocols

Bioanalytical Method for BMS-986166 and BMS-986166-P

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used for the simultaneous quantification of BMS-986166 and its active phosphate metabolite, BMS-986166-P, in blood.

Workflow for LC-MS/MS Bioanalysis

References

The Discovery and Development of BMS-986166: A Differentiated S1P1 Receptor Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-986166 is a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) modulator developed by Bristol Myers Squibb for the treatment of autoimmune diseases. This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of BMS-986166. It details the compound's mechanism of action as a partial agonist of the S1P1 receptor, its pharmacokinetic and pharmacodynamic profile, and its efficacy in various preclinical models of autoimmune disease. Furthermore, this document summarizes the available clinical trial data for BMS-986166 in atopic dermatitis.

Introduction: The Rationale for a Differentiated S1P1 Modulator

Sphingosine-1-phosphate (S1P) is a signaling sphingolipid that regulates a wide array of physiological processes, including lymphocyte trafficking, by binding to a family of five G protein-coupled receptors (GPCRs), S1P1-5. Agonism of the S1P1 receptor on lymphocytes prevents their egress from lymph nodes, leading to a reduction of circulating lymphocytes and subsequent immunosuppression. This mechanism forms the basis for the therapeutic efficacy of S1P1 receptor modulators in autoimmune diseases.

The first-in-class S1P receptor modulator, fingolimod, is a non-selective agonist that is effective in treating relapsing-remitting multiple sclerosis. However, its lack of selectivity, particularly its activity at the S1P3 receptor, has been associated with adverse effects such as bradycardia. This created a clear rationale for the development of second-generation S1P1 modulators with improved selectivity and safety profiles.

The discovery of BMS-986166 was driven by the goal of identifying a highly potent and selective S1P1 partial agonist. A partial agonist was sought to potentially mitigate the receptor downregulation and functional antagonism observed with full agonists, while still achieving maximal efficacy in lymphocyte trafficking inhibition. The development program for BMS-986166 aimed to deliver a compound with an optimized pharmacokinetic and pharmacodynamic profile suitable for the treatment of a range of autoimmune conditions.

Discovery and Preclinical Pharmacology

In Vitro Pharmacology

BMS-986166 is the prodrug of the active phosphate metabolite, BMS-986166-P. The in vitro pharmacological profile of BMS-986166-P was characterized in a series of binding and functional assays to determine its potency and selectivity for the S1P receptors.

Data Presentation: In Vitro Activity of BMS-986166-P

| Assay Type | S1P Receptor Subtype | Result |

| Radioligand Binding | Ki (nM) | |

| S1P1 | 0.23 | |

| S1P2 | >10000 | |

| S1P3 | 2800 | |

| S1P4 | 130 | |

| S1P5 | 1.1 | |

| GTPγS Functional Assay | EC50 (nM) (% Agonism vs. S1P) | |

| S1P1 | 0.15 (75%) | |

| S1P2 | >10000 (ND) | |

| S1P3 | >10000 (ND) | |

| S1P4 | 2100 (48%) | |

| S1P5 | 0.36 (86%) | |

| β-Arrestin Recruitment | EC50 (nM) (% Agonism vs. S1P) | |

| S1P1 | 0.63 (68%) | |

| S1P2 | >10000 (ND) | |

| S1P3 | >10000 (ND) | |

| S1P4 | 2500 (55%) | |

| S1P5 | 0.98 (81%) |

ND: Not Determined. Data extracted from Gilmore et al., J Med Chem 2019.

Preclinical Pharmacokinetics

The pharmacokinetic profile of BMS-986166 was evaluated in several preclinical species to assess its absorption, distribution, metabolism, and excretion (ADME) properties.

Data Presentation: Pharmacokinetic Parameters of BMS-986166 in Preclinical Species

| Species | Dosing Route | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC (ng*h/mL) | Half-life (h) |

| Mouse | Oral | 1 | 4 | 130 | 1800 | 8 |

| Rat | Oral | 1 | 6 | 120 | 2300 | 10 |

| Dog | Oral | 0.1 | 8 | 25 | 600 | 15 |

| Cynomolgus Monkey | Oral | 0.1 | 6 | 15 | 350 | 12 |

Data extracted from Gilmore et al., J Med Chem 2019.

Preclinical Pharmacodynamics and Efficacy

The in vivo pharmacodynamic effect of BMS-986166 was primarily assessed by measuring peripheral lymphocyte counts. The compound demonstrated a dose-dependent reduction in circulating lymphocytes in rodents.

The efficacy of BMS-986166 was evaluated in several preclinical models of autoimmune diseases, including a rat cardiac allograft model, a mouse model of lupus nephritis, a mouse model of atopic dermatitis, experimental autoimmune encephalomyelitis (EAE), and an oxazolone-induced colitis model.

Data Presentation: In Vivo Efficacy of BMS-986166

| Animal Model | Species | Key Efficacy Endpoint | BMS-986166 Dose | Result |

| Rat Cardiac Allograft | Rat | Graft Survival Time (days) | 1 mg/kg/day | Significant increase in graft survival |

| MRL/lpr Lupus Nephritis | Mouse | Proteinuria Reduction | 1 mg/kg/day | Significant reduction in proteinuria |

| FITC-Induced Atopic Dermatitis | Mouse | Ear Swelling Reduction | 0.1, 0.5, 2 mg/kg/day | Dose-dependent reduction in ear swelling |

| EAE | Mouse/Rat | Clinical Score Reduction | Not specified | Efficacy demonstrated |

| Oxazolone-Induced Colitis | Mouse | Not specified | Not specified | Efficacy demonstrated |

Data for the first three models is from Gilmore et al., J Med Chem 2019 and the atopic dermatitis clinical trial protocol. Confirmation of efficacy in EAE and colitis models is from the clinical trial protocol, but specific data is not publicly available.

Experimental Protocols

S1P Receptor Binding and Functional Assays

Radioligand Binding Assays: Membranes prepared from CHO cells stably expressing human S1P1, S1P2, S1P3, S1P4, or S1P5 were used. Assays were performed in a buffer containing 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, and 0.5% fatty acid-free BSA at pH 7.4. Membranes were incubated with [33P]S1P and increasing concentrations of BMS-986166-P. Non-specific binding was determined in the presence of a high concentration of unlabeled S1P. Bound radioactivity was separated by filtration and quantified by liquid scintillation counting. Ki values were calculated using the Cheng-Prusoff equation.

GTPγS Functional Assays: The assays were performed using membranes from the same recombinant cell lines. Membranes were incubated with GDP, [35S]GTPγS, and increasing concentrations of BMS-986166-P. The amount of [35S]GTPγS bound to G-proteins was determined by scintillation proximity assay. EC50 and maximal agonist response were calculated relative to the response induced by S1P.

β-Arrestin Recruitment Assays: A cell-based assay using U2OS cells co-expressing the human S1P receptors and a β-arrestin-enzyme fragment complementation system was used. Cells were incubated with increasing concentrations of BMS-986166-P, and the resulting chemiluminescent signal, indicative of β-arrestin recruitment, was measured. EC50 and maximal agonist response were calculated relative to the response induced by S1P.

In Vivo Efficacy Models

Rat Cardiac Allograft Model: Heterotopic heart transplantation was performed between MHC-mismatched rat strains. Recipient rats were treated daily with BMS-986166 or vehicle, starting on the day of transplantation. Graft survival was monitored daily by palpation of the cardiac graft. The endpoint was the cessation of a palpable heartbeat.

MRL/lpr Mouse Model of Lupus Nephritis: Female MRL/lpr mice, which spontaneously develop a lupus-like disease, were used. Treatment with BMS-986166 or vehicle was initiated at an age when the disease is established. Urine was collected at regular intervals to measure protein levels as a marker of nephritis.

FITC-Induced Atopic Dermatitis Model: BALB/c mice were sensitized by the application of fluorescein isothiocyanate (FITC) to the skin. Several days later, the ears were challenged with FITC to induce an inflammatory response. Mice were treated with BMS-986166 or vehicle, and ear swelling was measured as an indicator of the inflammatory response.

Clinical Development

BMS-986166 has been evaluated in Phase 1 and Phase 2 clinical trials. The primary indication explored in Phase 2 was moderate to severe atopic dermatitis.

Clinical Trial IM018-005: This was a Phase 2, randomized, double-blind, placebo-controlled study to evaluate the efficacy, safety, and tolerability of BMS-986166 in participants with moderate to severe atopic dermatitis. The study also included an arm with another investigational agent, branebrutinib. While the full results of this trial have not been publicly released in a peer-reviewed publication, the trial has been completed.[1][2]

Visualizations

S1P1 Signaling Pathway and Mechanism of Action of BMS-986166

Caption: S1P1 signaling and the partial agonism of BMS-986166-P.

Experimental Workflow for In Vitro Functional Assays

Caption: General workflow for in vitro functional assays.

Logical Flow of BMS-986166 Development

Caption: Development pathway of BMS-986166.

Conclusion

BMS-986166 is a differentiated S1P1 receptor modulator that has demonstrated a promising preclinical profile as a potent and selective partial agonist. Its development was guided by a clear scientific rationale to improve upon first-generation S1P modulators. The compound has shown efficacy in multiple preclinical models of autoimmune diseases and has been evaluated in a Phase 2 clinical trial for atopic dermatitis. The future development of BMS-986166 will likely depend on the full analysis of the Phase 2 data and the strategic decisions of Bristol Myers Squibb regarding its potential in various autoimmune and inflammatory conditions.

References

Udifitimod (BMS-986166): A Technical Overview of its Role in Lymphocyte Trafficking Modulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Udifitimod (formerly BMS-986166) is a potent, selective, and orally active sphingosine-1-phosphate receptor 1 (S1P1R) modulator. By binding to S1P1 receptors on lymphocytes, this compound induces their internalization, effectively preventing the egress of these immune cells from lymphoid organs. This sequestration of lymphocytes, particularly T cells and B cells, in the lymph nodes reduces the number of circulating lymphocytes available to infiltrate tissues and drive inflammatory responses. This mechanism of action underlies its therapeutic potential in autoimmune diseases. This document provides an in-depth technical guide on the core mechanism of this compound, focusing on its modulation of lymphocyte trafficking, supported by available clinical data and representative experimental protocols.

Core Mechanism of Action: S1P1 Receptor Modulation and Lymphocyte Sequestration

This compound is a pro-drug that is converted to its active phosphorylated metabolite, BMS-986166-P. This active form acts as a high-affinity agonist at the S1P1 receptor. The binding of BMS-986166-P to S1P1 receptors on lymphocytes leads to the internalization and degradation of the receptor. This downregulation of surface S1P1 expression renders lymphocytes unresponsive to the natural S1P gradient that normally guides their exit from lymph nodes into the bloodstream.

The net effect is the reversible sequestration of lymphocytes within the lymph nodes, leading to a dose-dependent reduction in peripheral blood lymphocyte counts. This reduction in circulating lymphocytes is a key pharmacodynamic marker of this compound's activity and is directly linked to its immunomodulatory and anti-inflammatory effects observed in preclinical models of autoimmune diseases.[1]

Quantitative Analysis of Lymphocyte Reduction

Clinical studies in healthy participants have demonstrated a significant, dose-dependent reduction in absolute lymphocyte count (ALC) following the administration of this compound.

| Dosage Regimen | Key Finding | Source |

| Single Doses | 0.75-5.0 mg | Assessed for safety and pharmacodynamics. |

| Repeated Doses | 0.25-1.5 mg/day | Assessed for safety and pharmacodynamics. |

| Target Dose | 0.5 mg/day | Achieves a target 65% reduction in the nadir of absolute lymphocyte count (nALC).[1] |

| Maximum Effect | Not specified | A maximum decrease of approximately 80% in nALC was observed (drug and placebo effect).[1] |

Signaling Pathway and Experimental Workflow

The mechanism of this compound-induced lymphocyte sequestration can be visualized through the following signaling pathway and a typical experimental workflow for its assessment.

Caption: this compound's mechanism of action on lymphocyte sequestration.

Caption: Workflow for assessing lymphocyte trafficking modulation.

Representative Experimental Protocol: Immunophenotyping of Peripheral Blood Lymphocytes by Flow Cytometry

The following is a representative protocol for quantifying lymphocyte subsets in peripheral blood, adapted from methodologies used for other S1P receptor modulators.

4.1. Objective: To determine the absolute counts of various lymphocyte subsets (e.g., T cells, B cells, NK cells, and their subpopulations) in whole blood samples from subjects treated with this compound.

4.2. Materials:

-

K2-EDTA anticoagulated whole blood samples

-

Phosphate-buffered saline (PBS)

-

Fluorochrome-conjugated monoclonal antibodies against lymphocyte surface markers (e.g., CD3, CD4, CD8, CD19, CD16/56)

-

Red blood cell lysis buffer (e.g., BD FACSLyse)

-

Flow cytometer (e.g., BD FACSCanto II)

-

Analysis software (e.g., FlowJo)

4.3. Staining Procedure:

-

Collect 100 µL of whole blood into a 5 mL polystyrene tube.

-

Add a pre-titered cocktail of fluorochrome-conjugated antibodies to the blood sample.

-

Vortex gently and incubate for 15-20 minutes at room temperature in the dark.

-

Add 2 mL of 1X red blood cell lysis buffer.

-

Vortex gently and incubate for 10-15 minutes at room temperature in the dark.

-

Centrifuge the tubes at 300-400 x g for 5 minutes.

-

Decant the supernatant and resuspend the cell pellet in 200-400 µL of PBS.

-

Acquire the samples on a calibrated flow cytometer.

4.4. Data Analysis:

-

Gate on the lymphocyte population based on forward and side scatter properties.

-

Identify and quantify different lymphocyte subsets based on the expression of specific cell surface markers.

-

Calculate the absolute count of each lymphocyte subset by multiplying its percentage by the total lymphocyte count obtained from a complete blood count (CBC) analyzer.

Preclinical and Clinical Development

Preclinical studies in animal models of autoimmune diseases, such as experimental autoimmune encephalomyelitis and collagen-induced arthritis, have demonstrated the anti-inflammatory efficacy of this compound.[1]

A Phase 1 clinical trial in healthy volunteers established the pharmacokinetic and pharmacodynamic profile of this compound, including its effect on lymphocyte counts and heart rate.[1] A Phase 2 clinical trial (NCT05014438) has been completed to evaluate the efficacy and safety of this compound in participants with moderate to severe atopic dermatitis; however, results have not yet been publicly posted.

Conclusion

This compound is a selective S1P1 receptor modulator that effectively sequesters lymphocytes within lymph nodes, leading to a significant reduction in circulating lymphocytes. This mechanism of action holds promise for the treatment of various autoimmune and inflammatory diseases. The predictable and dose-dependent effect on lymphocyte counts serves as a valuable pharmacodynamic biomarker for assessing the biological activity of this compound in clinical development. Further clinical investigations are warranted to fully elucidate its therapeutic potential and safety profile in patient populations.

References

Methodological & Application

Application Notes and Protocols for Udifitimod In Vitro S1P1 Receptor Activation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Udifitimod (BMS-986166) is a potent and selective modulator of the Sphingosine-1-Phosphate Receptor 1 (S1P1R). As a partial agonist, this compound holds therapeutic potential for various autoimmune diseases. Its mechanism of action involves binding to S1P1R, a G protein-coupled receptor (GPCR), and initiating downstream signaling cascades. These application notes provide detailed protocols for in vitro assays to characterize the activation of S1P1R by this compound, focusing on G-protein activation and β-arrestin recruitment.

Understanding the pharmacological profile of this compound is crucial for its development and for elucidating its biological effects. The following protocols for GTPγS binding and β-arrestin recruitment assays are standard methods to quantify the potency and efficacy of ligands targeting GPCRs like S1P1R.

Quantitative Data Summary

The following table summarizes the in vitro functional potencies of the active phosphate metabolite of this compound (this compound-P) in assays measuring S1P1 receptor activation. Data is presented for key downstream signaling pathways.

| Assay Type | Parameter | This compound-P |

| GTPγS Binding Assay | EC50 | 0.25 nM |

| β-Arrestin Recruitment Assay | EC50 | 1.1 nM |

Signaling Pathways and Experimental Workflows

S1P1 Receptor Signaling Pathway

Activation of the S1P1 receptor by an agonist such as this compound initiates downstream signaling primarily through the Gαi subunit of the heterotrimeric G protein. This leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, agonist binding can also promote the recruitment of β-arrestin, which is involved in receptor desensitization and internalization, as well as G-protein-independent signaling.

Experimental Workflow for In Vitro Assays

The general workflow for assessing this compound's activity on S1P1R involves preparing cell membranes or whole cells expressing the receptor, incubating with various concentrations of the compound, and then measuring the specific signaling event (GTPγS binding or β-arrestin recruitment).

Experimental Protocols

[³⁵S]GTPγS Binding Assay for S1P1R

This assay measures the activation of Gαi protein coupled to S1P1R by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

Materials:

-

Membranes from CHO cells stably expressing human S1P1R.

-

This compound-P (active phosphate metabolite).

-

[³⁵S]GTPγS (specific activity ~1250 Ci/mmol).

-

GDP.

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

-

Scintillation cocktail.

-

96-well filter plates.

Procedure:

-

Membrane Preparation: Thaw the S1P1R-expressing cell membranes on ice. Dilute the membranes in ice-cold Assay Buffer to a final concentration of 10 µ g/well .

-

Compound Dilution: Prepare a serial dilution of this compound-P in Assay Buffer.

-

Reaction Setup: In a 96-well plate, add the following in order:

-

50 µL of Assay Buffer with 10 µM GDP.

-

25 µL of diluted this compound-P.

-

25 µL of diluted membranes (10 µg).

-

-

Initiation of Reaction: Add 25 µL of [³⁵S]GTPγS (final concentration 0.1 nM) to each well to start the reaction.

-

Incubation: Incubate the plate at room temperature for 60 minutes with gentle shaking.

-

Termination: Terminate the assay by rapid filtration through 96-well filter plates using a cell harvester.

-

Washing: Wash the filters three times with 200 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Detection: Dry the filter plates, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

-

Data Analysis: Determine the specific binding by subtracting non-specific binding (in the presence of a saturating concentration of unlabeled GTPγS) from the total binding. Plot the specific binding against the logarithm of the this compound-P concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

β-Arrestin Recruitment Assay for S1P1R

This cell-based assay measures the recruitment of β-arrestin to the activated S1P1R. A common method utilizes enzyme fragment complementation (EFC) technology.

Materials:

-

U2OS cells stably co-expressing human S1P1R fused to a ProLink™ tag (PK) and β-arrestin 2 fused to an Enzyme Acceptor (EA) tag (DiscoverX PathHunter®).

-

This compound-P.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Assay buffer (e.g., HBSS).

-

PathHunter® detection reagents.

-

White, clear-bottom 96-well cell culture plates.

-

Luminometer.

Procedure:

-

Cell Plating: Seed the S1P1R-β-arrestin cells in a white, clear-bottom 96-well plate at a density of 10,000 cells/well and incubate overnight at 37°C in a CO₂ incubator.

-

Compound Preparation: Prepare a serial dilution of this compound-P in assay buffer.

-

Cell Treatment: Remove the cell culture medium and replace it with 90 µL of assay buffer. Add 10 µL of the diluted this compound-P to the respective wells.

-

Incubation: Incubate the plate for 90 minutes at 37°C.

-

Detection:

-

Allow the plate to equilibrate to room temperature for 10 minutes.

-

Prepare the PathHunter® detection reagent according to the manufacturer's instructions.

-

Add 50 µL of the detection reagent to each well.

-

-

Signal Measurement: Incubate the plate for 60 minutes at room temperature in the dark. Measure the chemiluminescent signal using a luminometer.

-

Data Analysis: Plot the luminescence signal against the logarithm of the this compound-P concentration and fit the data to a sigmoidal dose-response curve to calculate the EC50 value.

Conclusion

The provided protocols offer robust and reproducible methods for characterizing the in vitro activity of this compound at the S1P1 receptor. The GTPγS binding assay directly measures G-protein activation, a primary signaling event, while the β-arrestin recruitment assay provides insights into a key mechanism of receptor regulation and G-protein-independent signaling. Together, these assays provide a comprehensive pharmacological profile of this compound's interaction with S1P1R, which is essential for its ongoing development as a therapeutic agent.

Udifitimod's Dose-Dependent Inhibition of Pro-inflammatory T Cell Responses

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction: Udifitimod is an investigational selective Janus kinase 1 (JAK1) inhibitor. The JAK-STAT signaling pathway is a critical component in the differentiation and function of various T helper (Th) cell subsets, particularly Th17 cells, which are implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. By inhibiting JAK1, this compound is expected to block the signaling of key pro-inflammatory cytokines, such as IL-6 and IL-23, thereby suppressing the differentiation of pathogenic Th17 cells and their production of effector cytokines like IL-17A, IL-17F, and IL-22. This application note provides a representative overview of the dose-dependent effects of a selective JAK1 inhibitor, analogous to this compound, on primary human T cells and details the experimental protocols to assess these effects.

Data Presentation

The following tables summarize representative quantitative data for a selective JAK1 inhibitor's effect on primary T cell responses. This data is illustrative and based on the known pharmacology of selective JAK1 inhibitors.

Table 1: Inhibition of Cytokine-Induced STAT3 Phosphorylation in Primary Human CD4+ T Cells

| Concentration (nM) | % Inhibition of IL-6 induced pSTAT3 (Y705) |

| 1 | 15 |

| 10 | 45 |

| 50 | 78 |

| 100 | 92 |

| 500 | 98 |

| IC50 (nM) | ~20 |

Table 2: Dose-Dependent Inhibition of Th17 Cytokine Production in Activated Primary Human CD4+ T Cells

| Concentration (nM) | % Inhibition of IL-17A Secretion | % Inhibition of IL-22 Secretion |

| 1 | 10 | 8 |

| 10 | 35 | 30 |

| 50 | 65 | 60 |

| 100 | 85 | 80 |

| 500 | 95 | 92 |

| IC50 (nM) | ~30 | ~35 |

Table 3: Effect on T Cell Proliferation

| Concentration (nM) | % Inhibition of T Cell Proliferation |

| 10 | 5 |

| 100 | 25 |

| 1000 | 60 |

| IC50 (µM) | >1 |

Mandatory Visualization

Caption: this compound's mechanism of action in T cells.

Caption: Experimental workflow for assessing this compound's effect on T cells.

Experimental Protocols

Protocol 1: Isolation of Primary Human CD4+ T Cells

-

PBMC Isolation:

-

Dilute peripheral blood from healthy donors 1:1 with phosphate-buffered saline (PBS).

-

Carefully layer the diluted blood over Ficoll-Paque PLUS in a centrifuge tube.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Carefully collect the mononuclear cell layer (buffy coat) and transfer to a new tube.

-

Wash the cells twice with PBS by centrifuging at 300 x g for 10 minutes.

-

-

CD4+ T Cell Enrichment:

-

Resuspend the PBMC pellet in a suitable buffer (e.g., MACS buffer).

-

Isolate CD4+ T cells using a negative selection magnetic-activated cell sorting (MACS) kit according to the manufacturer's instructions.

-

Assess the purity of the isolated CD4+ T cells by flow cytometry (should be >95%).

-

Protocol 2: Inhibition of IL-6-induced STAT3 Phosphorylation

-

Cell Culture:

-

Culture the isolated CD4+ T cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine.

-

Starve the cells for 2-4 hours in a serum-free medium prior to stimulation.

-

-

This compound Treatment and Stimulation:

-

Pre-incubate the cells with various concentrations of this compound (or vehicle control) for 1 hour at 37°C.

-

Stimulate the cells with recombinant human IL-6 (e.g., 20 ng/mL) for 15-30 minutes at 37°C.

-

-

Flow Cytometry Analysis:

-

Fix the cells immediately with a fixation buffer (e.g., Cytofix).

-

Permeabilize the cells using a permeabilization buffer (e.g., Perm Buffer III).

-

Stain the cells with a fluorescently labeled anti-pSTAT3 (Y705) antibody and an anti-CD4 antibody.

-

Acquire the samples on a flow cytometer and analyze the median fluorescence intensity (MFI) of pSTAT3 in the CD4+ T cell population.

-

Calculate the percentage of inhibition relative to the vehicle-treated, IL-6-stimulated control.

-

Protocol 3: Th17 Differentiation and Cytokine Secretion Assay

-

T Cell Activation and Differentiation:

-

Plate the isolated CD4+ T cells in a 96-well plate pre-coated with anti-CD3 antibody (e.g., 5 µg/mL).

-

Add soluble anti-CD28 antibody (e.g., 2 µg/mL) to the culture medium.

-

Add the Th17 polarizing cytokine cocktail (e.g., IL-1β, IL-6, IL-23, TGF-β, and anti-IFN-γ, anti-IL-4 antibodies).

-

Add various concentrations of this compound or vehicle control to the respective wells.

-

Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.

-

-

Cytokine Analysis:

-

After the culture period, centrifuge the plate and collect the supernatant.

-

Measure the concentration of IL-17A and IL-22 in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a cytometric bead array (CBA) according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each cytokine at different this compound concentrations relative to the vehicle control.

-

Protocol 4: T Cell Proliferation Assay

-

CFSE Labeling:

-

Label the isolated CD4+ T cells with Carboxyfluorescein succinimidyl ester (CFSE) according to the manufacturer's protocol.

-

-

Cell Culture and Stimulation:

-

Culture the CFSE-labeled T cells in a 96-well plate pre-coated with anti-CD3 antibody.

-

Add soluble anti-CD28 antibody.

-

Add various concentrations of this compound or vehicle control.

-

Culture for 4-5 days.

-

-

Flow Cytometry Analysis:

-

Harvest the cells and analyze the CFSE fluorescence by flow cytometry.

-

Determine the percentage of proliferated cells by gating on the population that has diluted the CFSE dye.

-

Calculate the percentage of inhibition of proliferation relative to the vehicle control.

-

Application Notes and Protocols for the Evaluation of Udifitimod in a Murine Model of Experimental Autoimmune Encephalomyelitis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Experimental Autoimmune Encephalomyelitis (EAE) is the most widely utilized animal model for the human inflammatory demyelinating disease, multiple sclerosis (MS).[1][2][3] EAE models are crucial for understanding the pathophysiology of MS and for the preclinical evaluation of novel therapeutic agents.[2][4] Udifitimod (BMS-986166) is a potent, partial agonist of the sphingosine-1-phosphate receptor 1 (S1P1). While the direct application of this compound in EAE models is not extensively documented in publicly available literature, its mechanism of action as an S1P1 modulator suggests a high potential for efficacy in this model, similar to other approved MS therapies like Fingolimod.

These application notes provide a detailed, proposed framework for the preclinical evaluation of this compound in a murine EAE model, based on established protocols for EAE and the known pharmacology of S1P1 modulators.

Mechanism of Action: S1P1 Receptor Modulation

This compound is a sphingosine-1-phosphate receptor 1 (S1P1) modulator. S1P1 is a G protein-coupled receptor that plays a critical role in the egress of lymphocytes from secondary lymphoid organs. By acting as a partial agonist on S1P1, this compound is expected to cause the internalization and degradation of the receptor, thereby preventing lymphocytes from responding to the natural S1P gradient that directs their exit into the bloodstream. This leads to the sequestration of lymphocytes, particularly autoreactive T cells, within the lymph nodes, preventing their infiltration into the central nervous system (CNS) where they would otherwise mediate inflammation and demyelination.

Experimental Protocols

EAE Induction in C57BL/6 Mice

This protocol describes the active induction of EAE using Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide.

Materials:

-